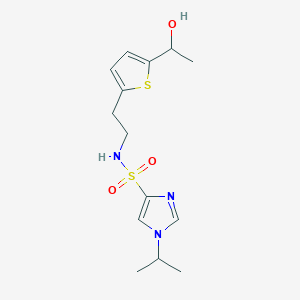
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H21N3O3S2 and its molecular weight is 343.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide, a sulfonamide compound with the molecular formula C14H21N3O3S2, has garnered attention due to its potential biological activities. This compound features an imidazole ring, a thiophene moiety, and a sulfonamide functional group, which are known to contribute to its pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent modifications to introduce the hydroxyethyl and imidazole components. The careful control of reaction conditions is crucial for achieving high yields and purity. The structural representation highlights the functional groups that play a significant role in its biological activity.
While the precise mechanism of action of this compound is not fully elucidated, it is believed to interact with specific biological targets such as enzymes or receptors, modulating their activity. This modulation can lead to various therapeutic effects, which are currently under investigation.
Biological Activity
Research into the biological activity of this compound has revealed several promising applications:
- Antiviral Activity : Preliminary studies suggest that imidazole derivatives exhibit antiviral properties. For instance, related compounds have been shown to inhibit viral polymerases effectively . The specific IC50 values for these activities would require further investigation.
- Anti-inflammatory Properties : Imidazole derivatives are known for their anti-inflammatory effects. The sulfonamide group may enhance these properties, making this compound a candidate for treating inflammatory diseases .
- Antitumor Potential : Some analogs of imidazole have demonstrated cytotoxicity against various cancer cell lines. The structural features of this compound could confer similar activities, warranting further exploration .
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Xia et al. (2022) | 1-Arylmethyl-3-aryl-pyrazole derivatives | Antitumor activity | 49.85 μM |
| Fan et al. (2022) | 1-(3-Chlorophenoxy)-2-hydroxypropyl derivatives | Autophagy induction | 0.95 nM |
| Li et al. (2023) | N-1,3-triphenyl-pyrazole derivatives | Aurora-A kinase inhibition | 25 nM |
These studies indicate that structural modifications can significantly influence biological outcomes, suggesting that this compound may exhibit similar or enhanced activities.
Propriétés
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c1-10(2)17-8-14(15-9-17)22(19,20)16-7-6-12-4-5-13(21-12)11(3)18/h4-5,8-11,16,18H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTIPZJUCUOZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCCC2=CC=C(S2)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














